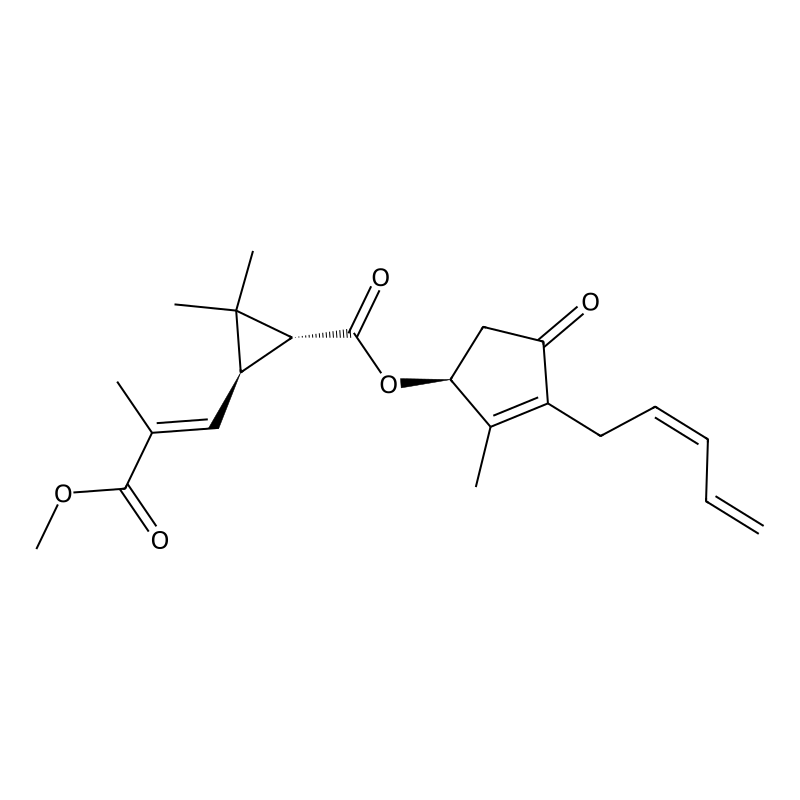

Pyrethrin II

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in petroleum ether (less sol than pyrethrin I), kerosene, ethylene dichloride, nitromethane

In water, 9.0 mg/L (temperature not specified)

Synonyms

Canonical SMILES

Isomeric SMILES

Mode of Action and Target Organisms

Pyrethrin II acts as a neurotoxin, targeting the nervous system of insects. It disrupts the flow of sodium ions across nerve cell membranes, leading to paralysis and ultimately death. This mode of action makes Pyrethrin II effective against a broad spectrum of insects, including flies, mosquitoes, cockroaches, and lice [].

However, Pyrethrin II is generally less toxic to mammals compared to many synthetic insecticides due to differences in the structure of their sodium channels []. This characteristic makes it a safer alternative for research involving live insects, particularly when studying their behavior or physiology.

Research Applications

Insecticide Development

Pyrethrin II serves as a model compound for developing new, more potent, and selective insecticides. Researchers can study its structure and activity to design synthetic analogs with improved properties, such as increased stability or broader targeting against specific insect pests [].

Insecticide Resistance Studies

Pyrethrin II is used to investigate the mechanisms by which insects develop resistance to insecticides. By exposing insect populations to Pyrethrin II and monitoring their response over generations, researchers can identify mutations or physiological changes that contribute to resistance []. This information is crucial for developing strategies to manage insecticide resistance in the field.

Neurotoxicity Research

Due to its specific action on insect nerve cells, Pyrethrin II is employed in studies investigating the physiology and function of insect nervous systems. Researchers can use Pyrethrin II to probe the role of specific ion channels or neurotransmitters in insect behavior and sensory perception [].

Pyrethrin II is a naturally occurring organic compound classified within the pyrethrin family, which is derived from the flowers of Chrysanthemum cinerariifolium. This compound, alongside its counterpart Pyrethrin I, exhibits potent insecticidal properties and is widely utilized in agricultural and domestic pest control. The chemical structure of Pyrethrin II is characterized by a cyclopropane core and includes a carboxymethyl group, distinguishing it from Pyrethrin I, which has a methyl group instead .

Pyrethrin II acts as a neurotoxin, targeting the nervous system of insects. It disrupts the flow of sodium ions across nerve cell membranes, leading to rapid paralysis and death of the insect.

- Toxicity: Pyrethrin II exhibits low mammalian toxicity compared to synthetic insecticides. However, it can cause skin irritation, allergic reactions, and respiratory problems upon prolonged or excessive exposure.

- Flammability: Pyrethrin II is considered a combustible liquid.

- Reactivity: Can react with strong oxidizing agents and strong bases.

Safety Precautions:

- Wear personal protective equipment (PPE) such as gloves, goggles, and respirator when handling pyrethrin II.

- Handle in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

Synthesis of Pyrethrin II can be achieved through several methods:

- Natural Extraction: The most common method involves extraction from Chrysanthemum cinerariifolium flowers.

- Chemical Synthesis: Laboratory synthesis often employs techniques such as esterification and oxidation reactions to produce pure forms of Pyrethrin II from simpler organic compounds.

- Biosynthesis: The natural biosynthetic pathway involves the enzyme chrysanthemyl diphosphate synthase, which catalyzes the formation of the cyclopropane structure from dimethylallyl pyrophosphate .

Pyrethrin II is predominantly used as an insecticide in various applications:

- Agricultural Pest Control: Effective against a wide range of agricultural pests.

- Household Insecticides: Commonly found in products designed for indoor pest management.

- Veterinary Medicine: Used in formulations for treating pets against fleas and ticks.

Due to its rapid degradation in the environment, it poses less risk to non-target organisms compared to synthetic alternatives .

Studies have shown that Pyrethrin II often requires synergists—compounds that enhance its efficacy—such as piperonyl butoxide. These synergists inhibit detoxification mechanisms within insects, allowing lower doses of Pyrethrin II to achieve effective pest control . Interaction studies also indicate that while Pyrethrin II is less persistent than synthetic pyrethroids, it remains effective due to its unique action on sodium channels.

Several compounds share structural or functional similarities with Pyrethrin II. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Pyrethrin I | C21H28O3 | Lacks carboxymethyl group; more potent against certain pests. |

| Cinerin II | C22H28O5 | Similar structure but different biological activity profile. |

| Jasmolin II | C22H28O5 | Exhibits similar insecticidal properties but varies in efficacy. |

| Synthetic Pyrethroids | Varies (e.g., Cypermethrin: C22H19Cl2N) | Generally more persistent; modified for enhanced stability and potency. |

Pyrethrin II stands out due to its natural origin and rapid biodegradation compared to synthetic counterparts, making it an environmentally friendly option for pest control .

The use of pyrethrins dates to ancient China, where crushed Chrysanthemum flowers were employed as insecticides over 3,000 years ago. By the 18th century, the practice spread to Europe, particularly in the Balkans, where C. cinerariaefolium became cultivated for commercial pyrethrum production. The isolation and identification of pyrethrins I and II as distinct compounds occurred in the early 20th century, catalyzing industrial-scale extraction and formulation.

Key Milestones in Pyrethrin Development

| Era | Development | Impact |

|---|---|---|

| Ancient China (1000 BCE) | Crushed flowers used as insect powder | Foundation for organic pest control |

| 18th–19th Century | Commercial cultivation in Dalmatia | Global trade of pyrethrum flowers |

| Early 1900s | Isolation of pyrethrins I and II | Synthetic analogs (pyrethroids) developed |

| Mid-20th Century | Industrial-scale extraction | Replaced organochlorides in agriculture |

Taxonomic Classification within Pyrethrin Compounds

Pyrethrin II is classified within the pyrethrin family, which includes six esters: pyrethrins I, II; cinerins I, II; and jasmolins I, II. These differ in their alcohol and acid moieties, with pyrethrin II containing pyrethric acid (a dicarboxylic acid derivative) versus the monocarboxylic acid in pyrethrin I.

Structural Variations Among Pyrethrins

| Compound | Alcohol Moiety | Acid Moiety | Molecular Formula |

|---|---|---|---|

| Pyrethrin I | Pyrethrolone | Chrysanthemic acid | C₂₁H₂₈O₃ |

| Pyrethrin II | Pyrethrolone | Pyrethric acid | C₂₂H₂₂₈O₅ |

| Cinerin I | Cinerolone | Chrysanthemic acid | C₂₁H₂₈O₃ |

| Cinerin II | Cinerolone | Pyrethric acid | C₂₁H₂₈O₅ |

Pyrethrin II’s molecular weight (372.45 g/mol) and boiling point (192–193°C) distinguish it from pyrethrin I (328.4 g/mol, 170°C).

Evolutionary Significance in Plant Defense Systems

Pyrethrin II evolved as a defense mechanism in Chrysanthemum species to deter herbivores. Biosynthesis occurs in glandular trichomes on disc floret ovaries, with enzymes such as chrysanthemyl diphosphate synthase (CDS) and GDSL lipase catalyzing key steps.

Biosynthetic Pathway of Pyrethrin II

- Acid Moiety:

- Alcohol Moiety:

- Esterification:

Ecological Role

- Targets insect nervous systems, causing rapid paralysis.

- Biodegradable, reducing environmental persistence compared to synthetic pesticides.

Comparative Framework with Synthetic Pyrethroids

Pyrethroids, such as permethrin and deltamethrin, are synthetic analogs designed to enhance photostability and potency. Key differences include structural modifications (e.g., halogen substitution) and reduced biodegradability.

Pyrethrin II vs. Pyrethroids

| Property | Pyrethrin II | Pyrethroids |

|---|---|---|

| Source | Natural (plants) | Synthetic |

| Photostability | Low | High |

| Environmental Persistence | Days | Weeks–Months |

| Primary Use | Household insecticides | Agricultural pesticides |

Voltage-Gated Sodium Channel Modulation

Pyrethrin II exerts its insecticidal action primarily through voltage-gated sodium channel modulation [1] [2]. The compound targets voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons and other excitable cells [1] [2]. Pyrethrin II disrupts nerve function by altering the rapid kinetic transitions between conducting (open) and nonconducting (closed or inactivated) states of voltage-gated sodium channels [1].

The molecular mechanism involves specific binding to the pyrethroid receptor site 1 (PyR1), located in the lipid-exposed interface between domains II and III of the sodium channel [3] [4]. This binding site is formed by the linker-helix IIL45 and transmembrane helices IIS5, IIS6, and IIIS6 [4] [5]. The PyR1 site represents a hydrophobic cavity that is delimited by the S5 helix of domain II and the S6 helix of domain III [6].

Pyrethrin II binds to sodium channels with high affinity in the nanomolar range, with dissociation constants (Kd) estimated at 10-100 nM [7]. The compound exhibits positive cooperativity in its binding interactions, suggesting that multiple binding events enhance overall channel modification [4]. Unlike Type II pyrethroids, Pyrethrin II demonstrates use-independent modification, meaning its action does not depend on repeated channel activation [7].

| Parameter | Pyrethrin II Value | Biological Effect |

|---|---|---|

| Molecular Formula | C22H28O5 | Defines molecular identity |

| Molecular Weight (g/mol) | 372.45 | Determines membrane penetration |

| Primary Target | Voltage-Gated Sodium Channels | Disrupts action potential |

| Binding Site Location | PyR1 (II/III domain interface) | Specific receptor interaction |

| Binding Affinity | High affinity (nanomolar range) | Prolonged channel opening |

| Dissociation Constant | Kd ~10-100 nM | Delayed channel closure |

| Cooperative Binding | Positive cooperativity | Enhanced binding efficacy |

| State-Dependent Binding | Closed-state modification | Binds to resting channels |

Neurophysiological Disruption Processes

The neurophysiological disruption induced by Pyrethrin II involves multiple interconnected processes that ultimately lead to nervous system dysfunction [1] [8]. The primary mechanism centers on sodium channel deactivation inhibition, which prevents the normal closing of sodium channels after depolarization [1] [9].

Pyrethrin II produces persistent sodium currents with characteristic tail currents lasting 30-60 milliseconds [9] [10]. These prolonged currents result from the compound's ability to slow the deactivation kinetics of voltage-gated sodium channels [10] [11]. The slow deactivation causes multiple spike discharges and neuronal hyperexcitability, leading to the characteristic knockdown effect observed in insects [12] [9].

The compound induces voltage-dependent modulation of sodium channels, with a negative shift in activation voltage [9] [10]. This alteration in voltage dependence reduces the threshold for channel activation, making neurons more susceptible to excitation [9]. The enhanced excitability disrupts normal action potential propagation and leads to membrane depolarization [9].

Pyrethrin II also affects calcium channel function and neurotransmitter release [1] [13]. The compound enhances calcium uptake and glutamate release from brain synaptosomes, contributing to the overall neurotoxic effects [1] [13]. These secondary effects on calcium signaling pathways amplify the primary sodium channel disruption [8].

Knockdown Effect Molecular Basis

The knockdown effect represents the rapid paralysis characteristic of Pyrethrin II action and is distinguished from the ultimate lethal effects [12] [14]. Pyrethrin II is specifically known for its superior knockdown activity compared to Pyrethrin I, making it particularly effective for rapid insect immobilization [12] [7].

The molecular basis of the knockdown effect involves sustained sodium channel activity that prevents normal neuronal recovery [12] [9]. The prolonged sodium influx caused by Pyrethrin II binding leads to persistent membrane depolarization, which blocks the generation of subsequent action potentials [9]. This conduction block results in immediate loss of motor function and rapid paralysis [12].

The knockdown mechanism is enhanced by Pyrethrin II's stereospecific binding in the 1R,trans configuration, which optimizes its interaction with the sodium channel receptor site [15] [16]. The compound's hydrophobic interactions with the lipid-exposed binding site facilitate membrane penetration and receptor accessibility [15] [4].

Electrophysiological studies reveal that Pyrethrin II produces hooked tail currents during repolarization, indicating reactivation of sodium channels and formation of conducting states [17]. This phenomenon reflects the compound's ability to stabilize the open channel conformation and delay normal channel closure [17] [18].

| Characteristic | Pyrethrin I | Pyrethrin II | Key Differences |

|---|---|---|---|

| Knockdown Activity | Moderate | Rapid and potent | Superior knockdown potency |

| Mortality Activity | High lethality | Moderate lethality | Pyrethrin I more lethal |

| Tail Current Duration | 20-40 ms | 30-60 ms | Pyrethrin II longer duration |

| Bioactivity Profile | Mortality-focused | Knockdown-specialized | Complementary bioactivities |

Comparative Mechanism Analysis with Pyrethrin I

Structural differences between Pyrethrin I and Pyrethrin II result in distinct mechanism profiles despite both compounds targeting voltage-gated sodium channels [7] [19]. Pyrethrin I has the molecular formula C21H28O3 with a molecular weight of 328.44 g/mol, while Pyrethrin II contains an additional methoxycarbonyl group (C22H28O5, 372.45 g/mol) [20] [21].

The acid component represents the primary structural distinction: Pyrethrin I contains chrysanthemic acid, while Pyrethrin II contains pyrethric acid, which is chrysanthemic acid with one methyl group oxidized to a carboxymethyl group [19]. This oxidative modification significantly alters the compound's pharmacological properties [19].

Binding kinetics differ substantially between the two compounds. Pyrethrin I exhibits moderate deactivation delay with tail currents lasting 20-40 milliseconds, while Pyrethrin II produces slower deactivation kinetics with 30-60 millisecond tail currents [7] [9]. Both compounds demonstrate minimal use-dependence, distinguishing them from synthetic Type II pyrethroids [7].

Voltage sensitivity varies between the compounds, with Pyrethrin II showing greater voltage-dependent effects compared to Pyrethrin I [9]. This enhanced voltage sensitivity contributes to Pyrethrin II's superior knockdown activity [12] [7]. The compounds exhibit complementary bioactivities: Pyrethrin I is more effective for mortality induction, while Pyrethrin II specializes in rapid knockdown [12] [7].

Receptor binding occurs at similar sites (PyR1) for both compounds, but with different binding affinities and kinetic properties [7]. Pyrethrin II demonstrates enhanced receptor selectivity for insect versus mammalian sodium channels, contributing to its favorable toxicological profile [22].

Ligand-Receptor Interaction Dynamics

The ligand-receptor interaction dynamics of Pyrethrin II involve complex molecular recognition processes at the sodium channel binding site [3] [4]. The compound binds primarily to PyR1 (pyrethroid receptor site 1) located in the II/III domain interface, with potential secondary interactions at PyR2 in the I/II domain interface [3] [4].

Molecular docking studies reveal that Pyrethrin II penetrates deeply into the transmembrane domain interfaces, forming specific contacts with key amino acid residues including IIS5, IIS6, IIIS6, and IIL45 [4] [5]. The binding involves hydrophobic interactions with the lipid-exposed cavity and minimal electrostatic interactions [4].

The binding kinetics are characterized by slow association and dissociation, resulting in prolonged receptor occupancy [4]. This kinetic profile contributes to the sustained pharmacological effects observed with Pyrethrin II [10]. The compound exhibits conformational selectivity, preferentially binding to closed-state channels rather than requiring channel activation [7] [18].

Cooperative binding effects enhance the overall interaction, with positive cooperativity observed between multiple binding events [4]. This cooperativity contributes to the synergistic channel effects and enhanced binding efficacy characteristic of Pyrethrin II action [4].

Structural requirements for optimal binding include the 1R,trans stereochemistry, which provides stereospecific recognition at the receptor site [15] [16]. The pyrethric acid core with its carboxymethyl substitution contributes to enhanced membrane affinity and optimized bioactivity [19].

| Parameter | Pyrethrin II Properties | Molecular Mechanism | Functional Outcome |

|---|---|---|---|

| Binding Site 1 (PyR1) | Primary binding site (II/III interface) | Inhibits channel deactivation | Persistent sodium current |

| Binding Site 2 (PyR2) | Secondary binding site (I/II interface) | Modulates channel gating | Voltage-dependent modulation |

| Key Binding Residues | IIS5, IIS6, IIIS6, IIL45 | Specific amino acid contacts | Receptor site specificity |

| Binding Affinity | High affinity (nanomolar range) | Prolonged channel opening | Neuronal hyperexcitability |

| Cooperative Binding | Positive cooperativity | Enhanced binding efficacy | Synergistic channel effects |

| Structural Requirements | 1R,trans stereochemistry | Stereospecific recognition | Optimized bioactivity |

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 4.3

Decomposition

Pyrethrins are decomp by exposure to light with loss of insecticidal activity. /Pyrethrins/

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Head lice can be treated with pyrethrin 0.3% plus 3% piperonyl butoxide.

Mechanism of Action

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/

The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current.

Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/

The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/

The pyrethrins or their metabolites are not known to be stored in the body or to be excreted in the milk...

Following a single oral pyrethrin II dose to rats, 53% of the admin dose appeared as CO2 & 7% appeared in urine. After an equivalent dose of pyrethrin I, 0.3% could be accounted for as CO2 & 46% of the dose was eliminated in urine.

Metabolism Metabolites

... Within 48 hr of oral admin of (14)C-pyrethrin II to rats, 53% of the (14)C was recovered as exhaled carbon dioxide ... . The ... (14)C recovered from urine ... /was/ 7% ... some of the orally admin material is excreted in feces, at least partially in metabolized form. Three compounds have been isolated from urine & identified by NMR & mass spectra. All three are produced by ... pyrethrin I & II. All three are the result of oxidation of ... the acid & alcoholic moieties leaving the main structure of the molecule intact.

The oral administration of radio-labelled pyrethrin I, or pyrethrin II, to rats produced several urinary metabolites. Each contained a trans-2-carboxyprop-1-enyl side chain resulting from oxidation of the chrysanthemate isobutenyl group or hydrolysis of the pyrethrate methoxy-carbonyl group. Also, the cis-2',4'-pentadienyl side chain of pyrethrin I and pyrethrin II was oxidized at the penta-2,4-dienyl group to give a cis-4',5'-dihydroxypent-2'-enyl group, a 4' conjugate of this diol, or a trans-2',5'-dihydroxypent-3'-enyl group.

The 2-methylpropenyl group of (S)-bioallethrin (A) and the pentadienyl group of pyrethrin II are selectively oxidized by m-chloroperoxybenzoic acid in dichloromethane to yield the 7,8-epoxide (1) from A and a mixture of the 8',9'- and 10',11'-epoxides (7 and 8) from pyrethrin II. These epoxides are hydrated in aqueous acid to the corresponding diols and other hydroxy derivatives produced by opening of the cycloprophyl ring or migration of the adjacent double bond. The epoxy and hydroxy derivatives are identified by two dimensional NMR techniques. Mouse liver enzymes do not detectably hydrate epoxide 1 but quickly hydrate epoxides 7 and 8 without migration of the double bond. HPLC analyses of the microsomal metabolites of pyrethrins I and II identify the 10',11'-diols as major metabolites and the 8',9'-diols as minor products.

For more Metabolism/Metabolites (Complete) data for PYRETHRIN II (12 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

Individuals sensitive to ragweed have shown cross-sensitivity to unrefined but not to refined pyrethrins; however, manufacturers of pyrethrins combinations warned that these products should not be used by ragweed-sensitive patients. /Pyrethrins/

Local irritation incl erythema, pruritus, urticaria, edema, eczema, & slight corneal erosion & stromal edema may occur & ... contact with face, eyes, mucous membranes, & urethral meatus should be avoided. ... Pyrethrins with piperonyl butoxide should not be applied to acutely inflamed skin or raw, weeping surfaces. ... The drug should not be used more than twice in 24 hours. /Pyrethrins/

Use Classification

Veterinary substances, Acaricides, Insecticides

Methods of Manufacturing

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies pyrethrins (technical grade) as Class II: moderately hazardous; Main Use: insecticide. /Pyrethrins/

Pyrethrum extract contains six closely related insecticidal esters ... The six individual esters are not available commercially and are more economically produced as botanicals than by chemical manufacture.

Purified separate isomers or mixtures of isomers are available only in laboratory; they are too expensive for practical use. /Pyrethrins/

Kenya flowers contain ca. 1.3% of the toxic constituents, pyrethrins and cinerins; Japanese flowers, ca. 1%; and Dalmatian flowers, ca. 0.7%.

For more General Manufacturing Information (Complete) data for PYRETHRIN II (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Storage Conditions

Interactions

At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

There is no evidence that synergists incr toxicity of the pyrethrins to mammals. /pyrethrins/

Antioxidants used to help protect insecticidal residues of pyrethrins include minute concn of pyrocatechol, pyrogallol, & hydroquinone; 1-benzene-azo-2-naphthol is used to protect against the effects of sunlight.

/LABORATORY ANIMALS: Developmental or Reproductive Toxicity/ ... Extract containing pyrethrum & piperonyl butoxide /was applied/ to chorio-allantoic membrane /of chick embryo/ & produced damaged testes with absence of gonadocytes in the surviving chicken embryo. /Pyrethrum extract/

Stability Shelf Life

Pyrethrums are highly unstable in the presence of light, moisture, and air. Whole flowers decompose more slowly than ground flowers or dust. Stored powders lose about 20% of their potency in one year. The potency of the pyrethrums can best be preserved in sealed, lightproof containers kept at lower temperatures. /Pyrethrum/

Pyrethrins are decomposed by exposure to light with loss of insecticidal activity. They are rapidly oxidized and inactivated by air. /Pyrethrins/

... As the pyrethrins approach 100% purity, their stability decreases; pyrethrin I & II are less stable than the other compounds. /Pyrethrins/

Stable >10 yr in absence of light, at ambient temperature.